5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
5-methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8;;/h2-3,7-8,11H,4-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMHRRRSUHVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for constructing the pyridine-pyrrolidine bond. In this method, 5-methoxy-2-bromopyridine is reacted with pyrrolidin-3-ylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) in a tetrahydrofuran/water solvent system. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 68–75%. A critical challenge is the limited commercial availability of pyrrolidin-3-ylboronic acid, necessitating in situ preparation via hydroboration of protected pyrrolidine derivatives.
Representative Conditions
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 5-Methoxy-2-bromopyridine | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 18 h | 72% |
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyridine derivatives undergo SNAr reactions with pyrrolidine nucleophiles. 5-Methoxy-2-chloropyridine reacts with pyrrolidin-3-amine under microwave irradiation (120°C, 2 h) in dimethylacetamide (DMAc), catalyzed by copper(I) iodide. This method avoids the need for boronic acids but requires careful control of steric and electronic effects. The methoxy group at position 5 activates the pyridine ring toward substitution at position 2, enabling moderate yields (55–62%).
Optimized Protocol
- Substrate : 5-Methoxy-2-chloropyridine (1.0 equiv)
- Nucleophile : Pyrrolidin-3-amine (1.2 equiv)
- Catalyst : CuI (10 mol%)
- Solvent : DMAc, 120°C (microwave), 2 h
- Yield : 58%
Cyclization of γ-Amino Alcohol Precursors
A three-step cyclization approach is employed to construct the pyrrolidine ring post-pyridine functionalization. Starting with 5-methoxy-2-(3-aminopropoxy)pyridine, the amino alcohol undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) at reflux to form the pyrrolidine ring. This method is advantageous for scalability, with yields up to 82% after purification by recrystallization.
Cyclization Reaction Details
- Intermediate : 5-Methoxy-2-(3-aminopropoxy)pyridine
- Conditions : 6 M HCl, ethanol, reflux, 6 h
- Workup : Neutralization with NaOH, extraction with dichloromethane
- Salt Formation : Treatment with HCl gas in diethyl ether
Reductive Amination of Ketone Intermediates
A less common but viable route involves reductive amination of 5-methoxy-2-(3-oxopyrrolidin-1-yl)pyridine. Sodium cyanoborohydride in methanol reduces the ketone to a secondary amine, followed by hydrochloride salt formation using HCl in dioxane. While this method avoids harsh coupling conditions, the intermediate ketone requires multistep synthesis, limiting its practicality.
Reduction Parameters
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (2.0 equiv) |
| Solvent | MeOH, rt, 12 h |
| Post-Reduction Processing | Filtration, washing with cold methanol |
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield Range | Scalability | Cost Efficiency | Key Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–75% | High | Moderate | Boronic acid synthesis |
| Nucleophilic Substitution | 55–62% | Moderate | Low | Regioselectivity control |
| Cyclization | 75–82% | High | High | Multi-step intermediate synthesis |
| Reductive Amination | 45–50% | Low | Moderate | Ketone intermediate availability |
Critical Experimental Considerations
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMAc and DMF enhance SNAr reactivity but require rigorous drying to prevent hydrolysis.
- Reaction Temperature : Microwave-assisted SNAr reduces reaction times from 24 h to 2 h, minimizing side product formation.
Purification Strategies
Salt Formation
Treatment of the free base with HCl gas in anhydrous ether ensures stoichiometric protonation of both pyrrolidine nitrogen atoms. Excess HCl is avoided to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the formation of new compounds with different substituents.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate the binding affinity and selectivity of potential drug candidates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target proteins and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, molecular properties, and research relevance of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride with similar pyridine-pyrrolidine derivatives:
Key Findings from Research
Substituent Effects: Methoxy vs. Pyrrolidine vs. Pyrrolidinyloxy: The absence of an oxygen linker in the target compound improves lipophilicity, favoring blood-brain barrier penetration in neuroactive drug candidates .
Salt Forms :
- Dihydrochloride salts (common in all listed analogues) improve aqueous solubility and crystallinity, facilitating purification and formulation .
The 5-methoxy-4-methylpyridin-3-amine•HCl () demonstrates how minor positional changes (e.g., methyl at 4-position) can shift applications toward kinase inhibition .
Biological Activity
5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted at the 5-position with a methoxy group and at the 2-position with a pyrrolidinyl moiety. This specific arrangement contributes to its interaction with various biological targets, making it a valuable compound in drug discovery.
The biological activity of this compound primarily involves its interaction with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to a variety of biological effects depending on the context of use.
Biological Activity
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds, including this one, may possess antibacterial and antifungal properties. For instance, similar pyrrolidine derivatives have shown moderate to good antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria .
- CNS Activity : The compound has potential applications in treating central nervous system disorders. It has been implicated in modulating neurotransmitter receptors, which could be beneficial for conditions such as depression and anxiety .
- Therapeutic Potential : The compound is being explored for its role in developing new therapeutic agents due to its ability to interact with specific biological targets. Its unique structure allows it to act as a precursor in synthesizing more complex molecules with enhanced pharmacological properties.
Data Table: Biological Activities of this compound
Case Studies
- Antibacterial Studies : In vitro tests have demonstrated that compounds related to this compound exhibit varying degrees of antibacterial efficacy. For example, studies reported minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .
- CNS Disorders : A study focusing on the modulation of neurotransmitter receptors highlighted the potential antidepressant effects of similar compounds. The findings suggested that these compounds could enhance serotonin receptor activity, providing a basis for further exploration in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
